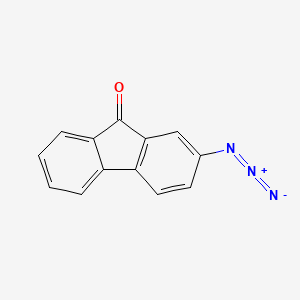

Fluoren-9-one, 2-azido-

Description

Historical Context and Evolution of Research on Azido-Fluorenones

The study of azido-fluorenones is built upon the extensive history of two distinct classes of organic compounds: aromatic azides and fluorenones. The chemistry of organic azides dates back to the late 19th century, with significant developments in their synthesis and understanding of their reactivity, such as the Curtius rearrangement and their role as precursors to nitrenes, occurring over the following decades. kit.edu Research into organic azides gained considerable momentum from the 1950s onwards, establishing them as versatile tools in organic synthesis. kit.edu

Fluorenone and its derivatives have been subjects of scientific inquiry for over a century, valued for their unique photophysical properties and rigid molecular structure. mdpi.com The synthesis of the fluorenone core has been a persistent area of research, with numerous methods developed over the years, including the oxidation of fluorene (B118485) and various cyclization strategies. researchgate.netorganic-chemistry.org

The convergence of these two areas of research—azide (B81097) chemistry and fluorenone chemistry—led to the investigation of azido-fluorenones. Early research on related aromatic azides focused on their thermal and photochemical decomposition to generate highly reactive nitrene intermediates, which could then undergo various intramolecular reactions. rsc.org The synthesis of specific azido-fluorenone derivatives, such as 2-azido-9-fluorenone, provided researchers with a molecule to explore the interplay between the electron-deficient fluorenone core and the energetic azide group. This laid the groundwork for contemporary studies into its potential applications in materials science and physical organic chemistry.

Significance of the Fluorenone Core and Azide Moiety in Organic Synthesis and Functional Materials

The chemical utility of Fluoren-9-one, 2-azido- stems directly from the intrinsic properties of its two primary functional components: the fluorenone core and the azide moiety.

The Fluorenone Core: The fluorenone scaffold is a defining feature that imparts several advantageous properties.

Structural Rigidity and Planarity: The fused ring system provides a rigid and largely planar structure, which is beneficial for creating well-ordered molecular assemblies in materials. vulcanchem.com

Electronic Properties: As an electron-accepting unit, the fluorenone core is extensively used in the design of materials for organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.orggriffith.edu.au Its electron-deficient nature makes it a valuable building block for n-type organic semiconductors. rsc.org

Photophysical Properties: Fluorenone-based molecules are known for their fluorescent properties, which can be tuned through chemical modification. mdpi.comgriffith.edu.au This has led to their use as fluorescent probes and sensors. For instance, fluorenone-based sensors have been developed for the detection of ions. acs.org

The Azide Moiety (-N₃): The azide group is a high-energy functional group renowned for its versatile reactivity. kit.edumdpi.com

Nitrene Formation: Upon thermal or photochemical activation, organic azides can extrude a molecule of nitrogen (N₂) to generate highly reactive nitrenes. baseclick.eudiva-portal.org These intermediates can undergo a variety of subsequent reactions, including C-H insertions and cycloadditions, making them powerful tools for synthesis.

Click Chemistry: The azide group is a cornerstone of "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). baseclick.euscbt.com This reaction is highly efficient and regioselective, allowing for the straightforward covalent linking of different molecular building blocks under mild conditions. It has found widespread use in materials science, bioconjugation, and drug discovery. scbt.comumich.edu

1,3-Dipolar Cycloadditions: Azides can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkynes and nitriles, to form five-membered heterocyclic rings like triazoles and tetrazoles. baseclick.euacs.org

The combination of these two moieties in a single molecule creates a bifunctional platform where the fluorenone unit provides a stable, photoactive, and electronically defined scaffold, while the azide group offers a reactive handle for further functionalization or for the generation of even more reactive species.

Scope and Research Trajectories of Fluoren-9-one, 2-azido- within Contemporary Chemical Science

Current and future research on Fluoren-9-one, 2-azido- is focused on harnessing its unique combination of properties for advanced applications, particularly in physical organic chemistry and materials science.

One significant research trajectory involves its use as a precursor to novel reactive intermediates. A study investigating the photochemistry of the related precursor, 2-azido-9-diazofluorene, demonstrated that irradiation leads to the formation of 2-nitreno-9-fluorenylidene. elte.hu This species is a carbenonitrene with a quintet ground state, meaning it has four unpaired electrons. Such high-spin molecules are of fundamental interest for the development of organic magnetic materials. elte.hu The generation of this quintet species was confirmed through IR and EPR spectroscopy, highlighting the potential of azido-fluorenone derivatives in creating complex, high-energy intermediates. elte.hu

Furthermore, the azide group on the fluorenone scaffold serves as a versatile anchor point for creating advanced functional materials.

Surface Modification: The azide can be used to graft the fluorenone unit onto surfaces or into polymer matrices via click chemistry. baseclick.eu This could be used to develop new materials with tailored electronic or optical properties.

Cross-linking Agents: The ability of the azide to form a nitrene upon irradiation makes Fluoren-9-one, 2-azido- a potential photo-cross-linker. mdpi.combaseclick.eu When incorporated into a polymer, UV light could trigger the formation of nitrenes, which would then react to form covalent bonds between polymer chains, creating a stable network. This is valuable for applications in photolithography and the fabrication of polymer-based electronic devices.

The table below summarizes key properties and research findings related to Fluoren-9-one, 2-azido- and its constituent moieties.

| Feature | Description | Significance in Research |

| Molecular Formula | C₁₃H₇N₃O nih.gov | Basic identifier for the compound. |

| Molecular Weight | 221.21 g/mol nih.gov | Fundamental physical property. |

| IUPAC Name | 2-azidofluoren-9-one nih.gov | Standardized chemical name. |

| CAS Number | 101398-38-3 nih.gov | Unique registry number for identification. |

| Fluorenone Core | Rigid, electron-accepting aromatic ketone | Provides thermal stability, charge transport properties, and a fluorescent scaffold. rsc.orggriffith.edu.au |

| Azide Moiety | Energetic functional group (-N₃) | Enables nitrene formation, participation in click chemistry, and other cycloaddition reactions. kit.edudiva-portal.orgscbt.com |

| Photochemistry | Precursor to high-spin carbenonitrenes | Research into 2-azido-9-diazofluorene shows formation of quintet 2-nitreno-9-fluorenylidene, a potential building block for organic magnets. elte.hu |

| Materials Science | Potential functional molecule | Can be used for creating functional polymers, photosensitive materials, and for surface modification via click reactions or photochemical cross-linking. mdpi.combaseclick.eu |

Future research will likely continue to explore the photochemistry of Fluoren-9-one, 2-azido- in greater detail and expand its application in the synthesis of novel conjugated polymers and functional materials for electronics and photonics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101398-38-3 |

|---|---|

Molecular Formula |

C13H7N3O |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

2-azidofluoren-9-one |

InChI |

InChI=1S/C13H7N3O/c14-16-15-8-5-6-10-9-3-1-2-4-11(9)13(17)12(10)7-8/h1-7H |

InChI Key |

VUSLLJOVPDWXHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Fluoren 9 One, 2 Azido and Its Derivatives

Strategies for Azide (B81097) Group Introduction on the Fluorenone Scaffold

The introduction of the azide moiety onto the fluorenone core can be accomplished through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired reaction conditions. The two most prominent approaches are nucleophilic substitution, which requires a precursor with a suitable leaving group, and a multi-step electrophilic substitution route, which typically begins with nitration of the aromatic ring.

Nucleophilic aromatic substitution provides a direct method for introducing the azide group. This strategy hinges on the reaction of a fluorenone derivative bearing a good leaving group at the 2-position, typically a halide, with an azide salt such as sodium azide (NaN₃). The azide ion (N₃⁻) is an excellent nucleophile, capable of displacing halides from an activated aromatic ring.

Halogenation of Fluorene (B118485): Fluorene is first halogenated, for instance, using N-Bromosuccinimide (NBS) or bromine (Br₂) to produce 2-bromofluorene (B47209).

Oxidation: The resulting 2-bromofluorene is then oxidized to 2-bromo-9-fluorenone (B123733). Liquid-phase air oxidation in a solvent like N,N-dimethylformamide (DMF) can achieve this transformation in high yield. chemicalbook.com

Azide Substitution: 2-bromo-9-fluorenone is subsequently treated with sodium azide in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO). The nucleophilic azide ion displaces the bromide ion to yield the final product, 2-azido-9-fluorenone.

This method is advantageous due to its directness in the final step, although it requires the prior synthesis of the halogenated precursor.

An alternative and widely used strategy begins with an electrophilic aromatic substitution reaction on the fluorenone scaffold itself. Direct electrophilic azidation of aromatic compounds is not a standard method; therefore, an indirect, multi-step sequence is employed. This pathway leverages the well-established chemistry of nitration, reduction, and diazotization.

The sequence is as follows:

Nitration: Fluoren-9-one is treated with a mixture of concentrated nitric acid and sulfuric acid. This classic electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) predominantly at the 2-position, yielding 2-nitro-9-fluorenone (B187283). google.comresearchgate.net The reaction conditions can be controlled to favor mono-nitration. researchgate.net

Reduction: The nitro group of 2-nitro-9-fluorenone is then reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to produce 2-amino-9-fluorenone (B160198).

Diazotization and Azide Introduction: The resulting 2-amino-9-fluorenone is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate. Subsequent reaction with sodium azide leads to the displacement of the diazonium group (N₂), which is an excellent leaving group, by the azide ion, forming 2-azido-9-fluorenone. This final conversion is analogous to a Sandmeyer reaction.

This approach, while involving more steps than nucleophilic substitution, utilizes readily available reagents and builds upon the highly reliable and well-understood electrophilic nitration of fluorenone.

Azidonitration is a reaction that involves the addition of both an azide group and a nitro group across a double bond. While this reaction is known for alkenes and some other unsaturated systems, its application as a method for the direct azidonitration of the fluorenone aromatic scaffold is not well-documented in scientific literature. The typical mechanism for aromatic substitution on fluorenone follows electrophilic pathways (like nitration) or nucleophilic substitution on a pre-functionalized ring. Therefore, azidonitration is not considered a standard or common methodology for the synthesis of 2-azido-9-fluorenone.

Multi-step Synthetic Routes from Fluorene and its Derivatives

The synthesis of 2-azido-9-fluorenone fundamentally begins with the hydrocarbon fluorene, a bulk chemical obtained from coal tar. guidechem.com The transformation requires two key stages: the oxidation of the fluorene backbone to create the fluorenone carbonyl group and the subsequent functionalization at the 2-position to introduce the azide or its precursor.

The oxidation of the methylene (B1212753) bridge (C9) of fluorene to a carbonyl group is a critical first step in producing the fluoren-9-one scaffold. This transformation can be accomplished by a variety of methods, many of which are designed to be efficient and environmentally benign. A prominent approach is aerobic oxidation, where atmospheric oxygen or air is used as the oxidant. study.com This method is often catalyzed by a strong base in a polar aprotic solvent.

| Method/Catalyst System | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Air / Sodium Hydroxide (NaOH) | Pyridine / Triton B | Exothermic, O₂ bubbling | Good | prepchem.com |

| Oxygen / Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | 50 °C, tower reactor | >96% | google.com |

| Molecular Oxygen / Copper-doped Co₃O₄ | - | Catalytic, high surface area catalyst | 99% | acs.org |

| Air / KOH | N,N-dimethylformamide (DMF) | Graphene-supported KOH, room temp | High | researchgate.net |

These methods provide robust and scalable routes to fluoren-9-one, the essential precursor for subsequent derivatization.

With fluoren-9-one in hand, the next stage is to introduce a functional group at the 2-position. The carbonyl group of fluorenone is an electron-withdrawing group and a meta-director. However, in polycyclic systems like fluorenone, the substitution pattern is more complex, with electrophilic attack favoring the 2- and 7-positions. This regioselectivity is exploited to synthesize the necessary precursors for azide introduction.

Nitration: As mentioned in section 2.1.2, electrophilic nitration is a highly effective method for functionalizing the 2-position.

Reaction: Fluoren-9-one is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Product: 2-Nitro-9-fluorenone is formed in high yield. researchgate.net

Significance: This nitro-derivative is a key intermediate that can be reduced to 2-amino-9-fluorenone, the direct precursor for the azide via diazotization.

Bromination: To prepare a precursor for the nucleophilic substitution pathway, bromination is required. Direct bromination of fluoren-9-one can lead to a mixture of products. A more controlled route involves the bromination of fluorene first, followed by oxidation.

Reaction: Fluorene is reacted with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. guidechem.comchemicalbook.com

Product: 2-Bromofluorene is the major product.

Significance: This compound is then oxidized, as described in section 2.2.1, to yield 2-bromo-9-fluorenone, the substrate for direct nucleophilic substitution with sodium azide.

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Fluoren-9-one | HNO₃ / H₂SO₄ in water | 2-Nitro-9-fluorenone | 92% | researchgate.net |

| Bromination | Fluorene | N-Bromosuccinimide (NBS) | 2-Bromofluorene | 71-95% | guidechem.comchemicalbook.com |

| Oxidation | 2-Bromofluorene | Air / Catalyst | 2-Bromo-9-fluorenone | 96% | chemicalbook.com |

Catalytic Approaches in Fluoren-9-one Synthesis Relevant to Azido-Derivatives

The construction of the fluoren-9-one scaffold is a critical step in the synthesis of its azido (B1232118) derivatives. Palladium-catalyzed reactions have emerged as powerful tools for this purpose, offering high efficiency and functional group tolerance.

A prominent method for synthesizing the fluoren-9-one core is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. This reaction involves the intramolecular insertion of carbon monoxide into a biaryl system, leading to the formation of the characteristic tricyclic ketone structure. The process is highly versatile, allowing for the synthesis of a wide array of substituted fluoren-9-ones by varying the substituents on the starting o-halobiaryl. organic-chemistry.org

While the direct palladium-catalyzed cyclocarbonylation of an o-halobiaryl already bearing an azido group can be challenging due to the potential for catalyst poisoning or side reactions with the azide functionality, this method is highly relevant for the synthesis of precursors to azido-fluoren-9-ones. A common strategy involves the cyclocarbonylation of an o-halobiaryl containing a nitro group. The resulting nitro-fluoren-9-one can then be readily converted to the desired azido-fluoren-9-one through a two-step sequence of reduction to the corresponding amine, followed by diazotization and substitution with an azide source.

For instance, 2-nitrofluoren-9-one can be synthesized and subsequently transformed into 2-azidofluoren-9-one. nih.gov The synthesis of 2-nitrofluorene (B1194847), a precursor to 2-nitrofluoren-9-one, can be achieved by the nitration of fluorene in glacial acetic acid. orgsyn.org The subsequent oxidation of 2-nitrofluorene to 2-nitrofluoren-9-one can be accomplished using various oxidizing agents. rsc.org The reduction of the nitro group to an amino group is a standard transformation, often carried out with reagents like iron powder in ethanol. chemicalbook.com The resulting 2-aminofluoren-9-one can then be converted to 2-azido-9-fluorenone via a Sandmeyer-type reaction, involving diazotization with a nitrite source in acidic media, followed by the introduction of the azide with a reagent such as sodium azide.

The efficiency of the palladium-catalyzed cyclocarbonylation is highly dependent on the reaction conditions and the choice of catalyst system. Key parameters that are often optimized include the palladium precursor, the ligand, the base, the solvent, and the reaction temperature. For the synthesis of fluoren-9-ones from o-halobiaryls, catalyst systems derived from Pd(OAc)₂ and bulky, electron-rich phosphine (B1218219) ligands are often effective. organic-chemistry.org

For substrates bearing electron-withdrawing groups, such as the nitro group necessary for the synthesis of azido precursors, the optimization of the catalytic system is particularly crucial. Electron-deficient aryl halides can be more challenging substrates for oxidative addition to the palladium center, which is a key step in the catalytic cycle. The use of highly electron-donating and sterically demanding ligands can facilitate this step. acs.org Furthermore, the choice of base and solvent can significantly influence the reaction rate and yield. Studies on the carbonylation of electron-poor aryl halides have shown that the careful selection of these components is critical for achieving high conversions. organic-chemistry.org

| Parameter | Typical Conditions/Reagents | Effect on Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active palladium catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, dcpp, Xantphos | Influences catalyst stability, activity, and selectivity. Bulky, electron-rich ligands are often preferred. |

| Base | NEt₃, K₂CO₃, NaOAc | Neutralizes the acid generated during the reaction and can affect the catalyst's activity. |

| Solvent | Toluene, DMF, CH₃CN | Affects solubility of reactants and catalyst, and can influence reaction rate and selectivity. |

| CO Source | CO gas, phenyl formate, Mo(CO)₆ | Provides the carbonyl group for the cyclization. CO gas is common, but CO surrogates can be used for easier handling. organic-chemistry.orgrsc.org |

| Temperature | 80-120 °C | Affects reaction rate; higher temperatures can sometimes lead to catalyst decomposition. |

Synthesis of Specific Azido-Fluoren-9-one Derivatives

2-Azido-9-fluorenone oxime is a derivative of 2-azido-9-fluorenone where the keto group at the 9-position is converted to an oxime. The synthesis of this compound would logically proceed in two main stages: first, the synthesis of 2-azido-9-fluorenone, and second, the oximation of this ketone.

As previously discussed, 2-azido-9-fluorenone can be prepared from 2-aminofluoren-9-one. The synthesis of 2-aminofluoren-9-one can be achieved by the reduction of 2-nitrofluoren-9-one. chemicalbook.com Once 2-azido-9-fluorenone is obtained, the oximation can be carried out by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base. This is a standard and widely used method for the conversion of ketones to oximes.

Proposed Synthesis of 2-Azido-9-fluorenone Oxime:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Nitrofluoren-9-one | Fe, C₂H₅OH | 2-Aminofluoren-9-one |

| 2 | 2-Aminofluoren-9-one | 1. NaNO₂, HCl 2. NaN₃ | 2-Azido-9-fluorenone |

| 3 | 2-Azido-9-fluorenone | NH₂OH·HCl, Base | 2-Azido-9-fluorenone oxime |

The synthesis of halogenated azidofluorenones introduces additional reactive sites on the fluorenone core, allowing for further functionalization. A specific example is the synthesis of 2-azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone. This compound can be prepared from a corresponding chloro-ethanone precursor. organic-chemistry.org

The synthesis starts with the Friedel-Crafts acylation of a dichlorinated fluorene derivative to introduce the chloroacetyl group. The subsequent reaction with sodium azide leads to the displacement of the chloride ion to form the azido-ethanone derivative.

Synthesis of 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone: organic-chemistry.org

| Reactant | Reagent(s) | Solvent | Temperature | Product | Yield |

| 2-Chloro-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone | Sodium azide (NaN₃) | DMF | 0-5 °C | 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone | 60% |

The precursor, 2-chloro-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone, can be synthesized via a Friedel-Crafts acylation of 3,6-dichlorofluorene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The (fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a widely used protecting group in peptide synthesis. The synthesis of Fmoc-amino acid azides provides valuable building blocks for the construction of modified peptides. These azides are typically prepared from the corresponding Fmoc-protected amino acids. rsc.orgrsc.org

The synthesis of an Fmoc-protected amino acid containing a fluoren-9-one moiety would first involve the preparation of the amino acid itself. This could be achieved through various synthetic routes, for example, by functionalizing the fluoren-9-one core with groups that can be converted into an amino acid side chain. Once the fluoren-9-one containing amino acid is synthesized and protected with the Fmoc group, it can be converted to the corresponding azide.

Two common methods for the synthesis of Fmoc-amino acid azides are the mixed anhydride (B1165640) method and the acid chloride method. rsc.orgrsc.org

Mixed Anhydride Method: The Fmoc-amino acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine to form a mixed anhydride. This intermediate is then treated with sodium azide to yield the Fmoc-amino acid azide. rsc.org

Acid Chloride Method: The Fmoc-amino acid is first converted to its acid chloride using a reagent like thionyl chloride. The resulting acid chloride is then reacted with sodium azide to produce the desired azide. rsc.org

These Fmoc-protected fluoren-9-one amino acid azides can then be used in peptide synthesis to incorporate the fluoren-9-one moiety into peptide chains, which can be useful for studying peptide structure and function or for developing novel therapeutic agents.

Advanced Reaction Mechanisms and Chemical Transformations Involving Fluoren 9 One, 2 Azido

Photochemical Transformations of the Azide (B81097) Moiety

The aryl azide group in Fluoren-9-one, 2-azido- is photosensitive, undergoing efficient decomposition upon irradiation with ultraviolet (UV) light. This process is a cornerstone of photolabeling and materials science, as it provides a pathway to generate highly reactive intermediates capable of forming covalent bonds with a wide range of substrates.

The primary photochemical event for Fluoren-9-one, 2-azido- is the extrusion of a molecule of dinitrogen (N₂) to generate a corresponding nitrene. The reaction is initiated by the absorption of a photon (hν), which promotes the azide to an electronically excited state. This excited species rapidly decomposes, releasing the thermodynamically stable N₂ gas and forming the highly reactive 2-fluorenonylnitrene intermediate.

R-N₃ + hν → [R-N₃]* → R-N: + N₂ (where R = fluoren-9-one-2-yl)

The initially formed nitrene is in the singlet electronic state (a species with all electron spins paired). However, for most aryl nitrenes, including 2-fluorenonylnitrene, the singlet state is an excited state that rapidly undergoes intersystem crossing (ISC) to the more stable triplet ground state. The triplet nitrene, which has two unpaired electrons, is a diradical-like species and dictates the majority of the subsequent intermolecular reaction chemistry. The fluorenone core remains largely intact during this initial transformation, acting as a scaffold for the reactive nitrene.

The specific products derived from the photolysis of Fluoren-9-one, 2-azido- are highly dependent on the reaction conditions, particularly the solvent, temperature, and presence of trapping agents. The triplet 2-fluorenonylnitrene is capable of several reaction pathways, including hydrogen atom abstraction, C-H bond insertion, and dimerization.

In solvents with readily abstractable hydrogen atoms, such as alkanes, the nitrene can abstract a hydrogen to form an aminyl radical, which subsequently leads to the formation of an amine product. For example, photolysis in cyclohexane (B81311) results in the C-H insertion product, 2-(cyclohexylamino)fluoren-9-one. In the absence of efficient trapping agents or in inert solvents, the nitrene may dimerize to form the corresponding azo compound, 2,2'-azobis(fluoren-9-one). Low-temperature matrix isolation studies (e.g., in an argon matrix at 10 K) are instrumental in trapping and spectroscopically characterizing the transient triplet nitrene itself, preventing these subsequent reactions.

The table below summarizes typical conditions and observed outcomes from the photolysis of Fluoren-9-one, 2-azido-.

| Solvent/Matrix | Irradiation Conditions | Primary Outcome/Major Product | Reference |

|---|---|---|---|

| Argon Matrix (10 K) | UV light (λ > 300 nm) | Spectroscopic observation of triplet 2-fluorenonylnitrene | |

| Cyclohexane | Broadband UV (e.g., medium-pressure Hg lamp) | 2-(Cyclohexylamino)fluoren-9-one (C-H insertion product) | |

| Acetonitrile (B52724) | Monochromatic UV (e.g., 254 nm) | Formation of 2,2'-azobis(fluoren-9-one) (azo-dimer) and other complex products |

To directly observe the fleeting intermediates in the photoreaction of Fluoren-9-one, 2-azido-, researchers employ time-resolved spectroscopic techniques, most notably nanosecond laser flash photolysis (LFP). This method uses an intense, short laser pulse to initiate the photolysis and a second, weaker light source to monitor the changes in absorption over time, from nanoseconds to microseconds and beyond.

LFP studies on Fluoren-9-one, 2-azido- have successfully captured the transient absorption spectra of the key intermediates. Upon laser excitation, the absorption of the parent azide disappears and is replaced by new, transient signals. These signals have been assigned to the triplet 2-fluorenonylnitrene, which is characterized by a strong absorption in the visible region of the spectrum. By monitoring the decay kinetics of this transient signal, researchers can determine the lifetime of the triplet nitrene and calculate the rate constants for its reactions with various substrates (e.g., solvents, oxygen, or other quenchers). These studies have confirmed that intersystem crossing from the initially formed singlet nitrene to the triplet state is extremely fast, occurring on a sub-nanosecond timescale, making the triplet nitrene the key observable intermediate in LFP experiments.

Click Chemistry Applications: Azide-Alkyne Cycloaddition Reactions

Beyond photochemistry, the azide group of Fluoren-9-one, 2-azido- serves as a powerful handle for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the thermal reaction is possible, it is slow and lacks regiocontrol. The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has transformed this reaction into a highly efficient and specific ligation tool.

The CuAAC reaction enables the covalent linkage of Fluoren-9-one, 2-azido- to molecules containing a terminal alkyne. This reaction is characterized by its high yield, mild reaction conditions (often proceeding at room temperature in aqueous or organic solvents), tolerance of a wide variety of other functional groups, and, critically, its exceptional regioselectivity. The fluorenone moiety is often incorporated as a fluorescent reporter or a building block for advanced materials. Using CuAAC, the Fluoren-9-one, 2-azido- unit can be "clicked" onto polymers, surfaces, or biomolecules that have been pre-functionalized with an alkyne group, creating complex, well-defined architectures.

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a well-defined catalytic cycle involving the copper(I) ion. The mechanism is distinct from the uncatalyzed thermal process and proceeds through several key steps:

Copper(I) Acetylide Formation: The reaction initiates with the coordination of the terminal alkyne to the Cu(I) center, followed by a slight increase in acidity of the terminal proton. In the presence of a base, this proton is removed to form a crucial copper(I) acetylide intermediate.

Coordination and Cyclization: The azide, in this case Fluoren-9-one, 2-azido-, then coordinates to the copper acetylide complex. The coordinated azide acts as the nucleophile, with its terminal nitrogen atom attacking the internal carbon of the acetylide. This concerted or near-concerted step forms a six-membered copper-containing metallacycle intermediate (a copper triazolide).

Ring Contraction and Protonolysis: This metallacycle is unstable and rapidly undergoes rearrangement and protonolysis. The proton, often sourced from the initial alkyne deprotonation step, is delivered to the carbon atom of the newly formed ring, cleaving the carbon-copper bond.

This sequence of events releases the final triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

A defining feature of this mechanism is its strict regioselectivity. The stepwise, copper-mediated assembly directs the reaction to exclusively yield the 1,4-disubstituted triazole isomer. In this product, the fluorenone substituent (from the azide) is located at the 1-position of the triazole ring, and the alkyne's substituent is at the 4-position. This outcome is a direct consequence of the bonding within the copper acetylide and the subsequent ordered cyclization, which sterically and electronically disfavors the pathway leading to the 1,5-isomer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluoren-9-one, 2-azido-

Role of Copper Catalysts and Ligand Assistance

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The catalyst, typically a copper(I) species, can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.orgacs.org

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgnih.gov The presence of ligands is often crucial for the reaction's success, especially in aqueous media or with sensitive biological molecules. nih.gov Ligands serve multiple purposes: they can prevent the formation of inactive copper acetylide aggregates, facilitate the coordination of the azide to the copper center, and enhance the solubility of the copper catalyst. nih.gov A variety of ligands have been developed, with nitrogen-containing ligands, particularly those with tertiary amine and heterocyclic donors, being highly effective. nih.govresearchgate.net

Table 1: Examples of Ligands Used in Copper-Catalyzed Azide-Alkyne Cycloaddition

| Ligand | Description | Reference |

|---|---|---|

| Tris(benzyltriazolylmethyl)amine (TBTA) | A popular ligand that stabilizes the Cu(I) oxidation state. | wikipedia.org |

| 2-{4-[(dimethylamino) methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol (AMTC) | A copper-stabilizing ligand used in cycloaddition reactions. | researchgate.net |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Triazoles

In contrast to the copper-catalyzed reaction that yields 1,4-triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. rsc.orgorganic-chemistry.orgnih.gov This complementary regioselectivity makes RuAAC a valuable synthetic tool. nih.gov Ruthenium(II) complexes, particularly those of the [CpRuCl] type like CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are highly effective catalysts for this transformation. organic-chemistry.orgacs.org

A key feature of RuAAC is its ability to accommodate both terminal and internal alkynes, a limitation in the copper-catalyzed version. wikipedia.orgorganic-chemistry.orgacs.org The proposed mechanism does not involve a ruthenium acetylide intermediate. Instead, it is thought to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgacs.org This is followed by reductive elimination to furnish the 1,5-triazole product. organic-chemistry.orgacs.org The reaction is generally tolerant of a wide range of functional groups. organic-chemistry.org

Thermal Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. wikipedia.orgorganic-chemistry.org This reaction typically requires elevated temperatures and often results in a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgrsc.org The lack of regioselectivity is a significant drawback compared to the catalyzed versions. wikipedia.org The reaction proceeds via a concerted, pericyclic mechanism. organic-chemistry.org Due to the high energy barrier, these reactions are often slow and require forcing conditions. medcraveonline.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst, thus avoiding issues of catalyst toxicity in biological systems. nih.govnih.govmagtech.com.cn The driving force for this reaction is the high ring strain of the cycloalkyne, such as dibenzocyclooctyne (DIBO) derivatives. nih.govnih.gov The reaction of a strained alkyne with an azide, like the one in 2-azido-9-fluorenone, leads to the formation of a stable triazole. nih.gov

The reactivity of the strained alkyne can be tuned by modifying its structure. For instance, the oxidation of an alcohol to a ketone in the cyclooctyne (B158145) ring has been shown to increase the rate of SPAAC. nih.gov This modification can also introduce useful properties, such as fluorescence switching, where the alkyne is fluorescent but the resulting triazole is not. nih.gov

Table 2: Comparison of Different Azide-Alkyne Cycloaddition Reactions

| Reaction | Catalyst | Product | Key Features | References |

|---|---|---|---|---|

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, often requires ligands. | wikipedia.orgnih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | High regioselectivity, tolerates internal alkynes. | rsc.orgorganic-chemistry.orgnih.gov |

| Thermal Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Requires high temperatures, lacks regioselectivity. | wikipedia.orgrsc.org |

Other Cycloaddition Reactions

[3+2] Cycloaddition Reactions with Various Dipolarophiles

The azide group of 2-azido-9-fluorenone can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles beyond alkynes. wiley.com These reactions, also known as 1,3-dipolar cycloadditions, are a fundamental method for constructing five-membered heterocyclic rings. organic-chemistry.org The azide acts as a 1,3-dipole, reacting with a two-atom dipolarophile. organic-chemistry.org

Examples of dipolarophiles include alkenes, nitriles, and heteroallenes. organic-chemistry.orgwiley.com The regioselectivity of these reactions can often be controlled by the electronic properties of the reactants. organic-chemistry.org For instance, electron-poor alkenes tend to react readily with electron-rich dipoles. organic-chemistry.org These reactions can be used to synthesize a diverse range of heterocyclic compounds. researchgate.net

Derivatization Reactions of the Ketone and Fluorene (B118485) Moieties

The fluorenone core of 2-azido-9-fluorenone offers additional sites for chemical modification, particularly at the C9 ketone and the aromatic fluorene rings.

The ketone group at the 9-position can undergo typical carbonyl group reactions. For example, it can be condensed with diamines, such as 1,2-dimethylethylenediamine, in the presence of an acid catalyst like p-toluenesulfonic acid to form spiro-fused imidazolidine (B613845) derivatives. bham.ac.ukpreprints.org

The fluorene rings can be subjected to various transformations, although these are less common in the context of the 2-azido derivative. General methods for derivatizing the fluorene scaffold include electrophilic aromatic substitution and cross-coupling reactions. researchgate.net For instance, palladium-catalyzed reactions have been used to synthesize various substituted fluorenones. researchgate.net Additionally, the fluorene moiety can be involved in the synthesis of hybrid molecules with potential biological activity. dntb.gov.ua The photochemistry of the fluorenone system can also lead to interesting transformations, such as radical reactions. rsc.org

Formation of Fluoren-9-one Thiosemicarbazones

The reaction of a ketone with a thiosemicarbazide (B42300) to form a thiosemicarbazone is a well-established condensation reaction. nih.gov In the context of Fluoren-9-one, 2-azido-, this transformation would involve the reaction of the C-9 carbonyl group with a suitable thiosemicarbazide derivative. This reaction proceeds via nucleophilic addition of the terminal primary amine of the thiosemicarbazide to the electrophilic carbonyl carbon of the fluorenone, followed by dehydration to yield the C=N bond of the thiosemicarbazone. nih.govujpronline.com

The general synthesis involves refluxing equimolar amounts of the fluorenone derivative and the chosen thiosemicarbazide in a solvent such as ethanol. nih.govujpronline.com The reaction is typically catalyzed by a few drops of acid. nih.gov Various acids have been studied for the synthesis of unsubstituted fluoren-9-one thiosemicarbazones, with results indicating that less aqueous acids provide higher yields. ujpronline.comujpronline.com For instance, glacial acetic acid (GAA) has been shown to be a particularly effective catalyst. ujpronline.comresearchgate.net

While specific studies on the synthesis of thiosemicarbazones starting directly from 2-azido-fluoren-9-one are not detailed in the provided literature, the general methodology for fluorenone is applicable. The presence of the electron-withdrawing azido (B1232118) group at the C-2 position would likely influence the reactivity of the C-9 carbonyl group. The synthesis of the precursor, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, is achieved by reacting fluorenone and thiosemicarbazide in 1,4-dioxane (B91453) with a catalytic amount of glacial acetic acid. mdpi.com

Table 1: Catalytic Effects on the Synthesis of Fluoren-9-one Thiosemicarbazones This table summarizes research findings on the impact of different acid catalysts on the reaction yield for the synthesis of various fluoren-9-one thiosemicarbazones (unsubstituted at the C-2 position).

| Catalyst | Product | Yield (%) | Reference |

| Glacial Acetic Acid (GAA) | Fluoren-9-one thiosemicarbazone | 89 | ujpronline.comujpronline.com |

| Glacial Acetic Acid (GAA) | Fluoren-9-one 4-methyl-3-thiosemicarbazone | 91 | ujpronline.comujpronline.com |

| Glacial Acetic Acid (GAA) | Fluoren-9-one 4-phenyl-3-thiosemicarbazone | 96 | ujpronline.comujpronline.com |

| Concentrated H₂SO₄ | Fluoren-9-one thiosemicarbazone | 81 | ujpronline.com |

| 1N HCl | Fluoren-9-one thiosemicarbazone | 76 | ujpronline.com |

This data is for the synthesis of thiosemicarbazones from unsubstituted fluoren-9-one and is presented to illustrate catalyst efficiency in this general reaction class.

The resulting 2-azido-fluoren-9-one thiosemicarbazone derivatives would be characterized by the presence of the C=N azomethine linkage and the C=S thione group, which can be confirmed using spectroscopic methods like FT-IR and NMR. nih.gov

Reactions Involving the Fluoren-9-one Carbonyl Group

The carbonyl group at C-9 is a key site for a variety of chemical transformations, allowing for the extension of the molecular framework. Two significant reactions applicable to the carbonyl group of 2-azido-fluoren-9-one are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction, when applied to 2-azido-fluoren-9-one, would lead to the formation of a new C-C double bond at the 9-position. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salts, which deprotonates the active methylene compound. wikipedia.orgorganicreactions.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the fluorenone derivative. sigmaaldrich.com The intermediate alcohol subsequently dehydrates to yield the α,β-unsaturated product. sigmaaldrich.com A wide range of active methylene compounds can be used, allowing for significant structural diversity in the final product. wikipedia.org

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Z, Z' Groups (Electron-Withdrawing) | Reference |

| Malononitrile | -CN, -CN | rsc.orgasianpubs.org |

| Ethyl cyanoacetate | -CN, -CO₂Et | asianpubs.org |

| Diethyl malonate | -CO₂R, -CO₂R | wikipedia.org |

| Ethyl acetoacetate | -COR, -CO₂R | wikipedia.org |

| Thiobarbituric acid | Cyclic urea (B33335) with C=S | wikipedia.org |

Wittig Reaction

The Wittig reaction provides a powerful method for converting ketones into alkenes with a high degree of regiochemical control. libretexts.orgmasterorganicchemistry.com In this reaction, 2-azido-fluoren-9-one would react with a phosphorus ylide (a Wittig reagent). organic-chemistry.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. masterorganicchemistry.comorganic-chemistry.org This ring then fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide, which drives the reaction to completion. masterorganicchemistry.comorganic-chemistry.org The structure of the resulting alkene is determined by the specific ylide used in the reaction. organic-chemistry.org

Substitution and Functionalization at Other Positions of the Fluorenone Ring

Beyond the reactivity of the carbonyl and azido groups, the aromatic rings of the fluorenone skeleton can undergo substitution and functionalization. The directing effects of the existing substituents—the deactivating, meta-directing carbonyl group and the deactivating, ortho-, para-directing azido group—would govern the regioselectivity of further electrophilic aromatic substitution reactions. For instance, nitration or Friedel-Crafts acylation, common reactions for aromatic systems, could potentially introduce new functional groups onto the rings, although the deactivated nature of the ring system might require harsh reaction conditions. osu.edu

Modern synthetic methods offer alternative routes for functionalization. Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for C-H functionalization. researchgate.net Research has demonstrated the feasibility of Pd(II)-catalyzed arylation of C(sp³)-H bonds using iodofluorenes as coupling partners, suggesting that similar strategies could be employed to functionalize the fluorene core of 2-azido-fluoren-9-one. researchgate.net Such methods could introduce aryl or other groups at specific positions, providing a pathway to novel fluorene-based scaffolds. researchgate.net

Furthermore, the synthesis of fluorene derivatives can be achieved through various routes, including the functionalization of a pre-existing fluorene. For example, the synthesis of an azide-functionalized bromofluorene carbaldehyde has been reported, starting from the double bromination of fluorene, followed by a series of functional group interconversions to install the formyl and, ultimately, the azido groups. beilstein-journals.orgnih.gov These multi-step synthetic sequences highlight the versatility of the fluorene system and the potential to introduce a wide array of substituents at various positions on the ring. beilstein-journals.org

Spectroscopic and Analytical Characterization Methodologies for Fluoren 9 One, 2 Azido and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Fluoren-9-one, 2-azido-. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR and ¹³C NMR for Structural Elucidation

The primary NMR techniques for organic compounds are ¹H (proton) and ¹³C NMR. For Fluoren-9-one, 2-azido-, these methods confirm the presence and connectivity of the aromatic scaffold.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Fluoren-9-one, 2-azido- is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0–8.5 ppm). The seven protons on the fluorenone core would appear as multiplets due to spin-spin coupling between adjacent protons. The introduction of the electron-withdrawing azido (B1232118) group at the C-2 position influences the chemical shifts of nearby protons, causing them to shift downfield compared to unsubstituted 9-fluorenone (B1672902). mdpi.comscielo.br The specific assignment of each proton often requires advanced 2D NMR techniques like COSY (Correlation Spectroscopy). nsf.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each of the 13 unique carbon atoms in the Fluoren-9-one, 2-azido- molecule. The carbonyl carbon (C-9) is highly deshielded and appears significantly downfield, typically in the range of δ 190–195 ppm. researchgate.net The carbon atom directly attached to the azido group (C-2) also experiences a distinct chemical shift. The remaining eleven aromatic carbons produce signals within the characteristic range of δ 110–150 ppm. mdpi.comresearchgate.net Comparing the experimental spectrum with those of related fluorenone derivatives allows for the complete assignment of the carbon skeleton. researchgate.net

Table 1: Expected NMR Chemical Shift Ranges for Fluoren-9-one, 2-azido- This table presents expected values based on typical ranges for the functional groups and fluorenone scaffold.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 |

| ¹³C | Carbonyl Carbon (C=O) | 190 - 195 |

Advanced NMR Techniques (e.g., Diffusion NMR, ¹⁴N NMR)

Beyond standard 1D NMR, advanced techniques provide deeper structural and behavioral insights.

¹⁴N NMR Spectroscopy: As a technique highly suited for the characterization of azides, ¹⁴N NMR can directly probe the azido functional group (-N₃). uni-muenchen.de Organic azides display three distinct resonance signals corresponding to the three chemically non-equivalent nitrogen atoms, providing definitive evidence for the presence of the azido moiety. uni-muenchen.de

Diffusion-Ordered NMR Spectroscopy (DOSY): Diffusion NMR, or DOSY, is a powerful technique for analyzing mixtures and studying molecular interactions. It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. While not standard for routine characterization, DOSY could be employed to study the formation of complexes between Fluoren-9-one, 2-azido- and host molecules or to assess the purity of a sample by differentiating the target molecule from impurities of different sizes. The synthesis of deuterated fluorenone derivatives for use in dynamic nuclear polarization (DNP) studies highlights the advanced application of NMR methodologies in this chemical family. nih.govmit.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.

ESI-MS for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar and thermally labile compounds without causing significant fragmentation. For Fluoren-9-one, 2-azido- (Molecular Weight: 221.21 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z value of approximately 222.1. nih.govrsc.org Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. High-resolution ESI-MS can provide the exact mass of the molecule, allowing for the confirmation of its elemental formula (C₁₃H₇N₃O). rsc.org

GC-MS for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying volatile and thermally stable compounds in a mixture. nsf.gov While Fluoren-9-one, 2-azido- itself may be analyzed, GC-MS is exceptionally valuable for identifying the products of its reactions, such as adducts from azide-alkyne cycloadditions or products from thermal decomposition. acs.org The components of a reaction mixture are separated on the GC column based on their boiling points and polarity, and the mass spectrometer then provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for the confident identification of the reaction products. acs.org

Native Mass Spectrometry for Complex Analysis

Native Mass Spectrometry is a specialized application of ESI-MS that analyzes intact, non-covalent macromolecular complexes in the gas phase. nih.govdrugtargetreview.com This technique uses carefully controlled, gentle instrumental conditions to preserve the weak interactions that hold the complex together. nih.gov Native MS could be used to study the non-covalent binding of Fluoren-9-one, 2-azido- to target proteins or other host molecules like cyclodextrins. dntb.gov.uathermofisher.com By observing the mass of the intact complex, researchers can determine the stoichiometry of binding (i.e., how many ligand molecules are bound to the host). It is a powerful tool for screening compound libraries and characterizing drug-target interactions in structural biology. nih.govnih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Fluoren-9-one, 2-azido-, the IR spectrum is characterized by strong, distinct absorption bands that confirm the presence of its key functionalities. The most prominent feature is the asymmetric stretching vibration of the azido group (–N₃), which typically appears in the range of 2100-2160 cm⁻¹. Another key absorption is that of the carbonyl group (C=O) of the fluorenone core. The exact position of these bands can be influenced by the molecular environment and solvent. For instance, in the related compound 2-Azido 9-fluorenone oxime, the azido group absorption is observed around 2100-2160 cm⁻¹. vulcanchem.com

Table 1: Characteristic IR Absorption Frequencies for Fluoren-9-one, 2-azido- Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (B81097) (–N₃) | Asymmetric Stretch | 2100 - 2160 |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. plus.ac.at It relies on the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or inactive in the IR spectrum. libretexts.org For aromatic systems like Fluoren-9-one, 2-azido-, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon skeleton. researchgate.net While specific Raman data for Fluoren-9-one, 2-azido- is not extensively detailed in the provided context, the technique is valuable for studying related materials, offering insights into chemical structure and molecular conformation. libretexts.orgresearchgate.net The technique is non-destructive and can analyze solid and liquid samples, with water causing minimal interference. plus.ac.atmdpi.com

Time-Resolved Infrared (TRIR) Spectroscopy

Time-Resolved Infrared (TRIR) spectroscopy is a powerful pump-probe technique used to study the structure and dynamics of short-lived transient species, such as those formed upon photoexcitation. catalysis.blogunipr.itslideshare.net This method provides structural information about intermediates and reaction mechanisms. unipr.it In the study of Fluoren-9-one, 2-azido-, TRIR is crucial for understanding its photochemistry. Upon irradiation, the azide can lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. TRIR spectroscopy can detect the vibrational signatures of this transient nitrene and any subsequent rearrangement products. elte.hu The technique allows for the monitoring of the disappearance of the ground-state azide absorption and the appearance of new bands corresponding to the intermediates. stfc.ac.uk Studies on the parent 9-fluorenone have utilized visible-pump and IR-probe spectroscopy to investigate the vibrational dynamics of the carbonyl stretch in the excited state, revealing influences of solvent and hydrogen bonding. rsc.org This approach is directly applicable to understanding the behavior of Fluoren-9-one, 2-azido-.

Vibrational Circular Dichroism (VCD) for Chiral Derivatives

Vibrational circular dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by chiral molecules. wikipedia.orgbruker.com It provides detailed three-dimensional structural information, making it an excellent method for determining the absolute configuration of enantiomers in solution. wikipedia.orgnih.gov While Fluoren-9-one, 2-azido- itself is not chiral, VCD becomes relevant for its chiral derivatives. For example, research on the chiral derivative 2-azidofluoren-9-ol has been proposed to examine the influence of paramagnetism on VCD spectra. elte.hu In such studies, the molecule is photolyzed to form a nitrene, and the VCD spectrum of this chiral, open-shell species is analyzed. elte.hu This provides a basis for validating VCD theory for paramagnetic molecules and for characterizing the structure of chiral adducts and products derived from Fluoren-9-one, 2-azido-. elte.hunih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons to higher energy states. libretexts.orgshu.ac.uk The UV-Vis spectrum of a molecule reveals information about its electronic structure, particularly the presence of chromophores—functional groups that absorb light. shu.ac.uk For Fluoren-9-one, 2-azido-, the fluorenone core and the azide group act as chromophores. The spectrum is expected to show complex absorption bands arising from π → π* and n → π* transitions associated with the conjugated aromatic system and the carbonyl group. uzh.ch The absorption of UV light can initiate photochemical reactions. msu.edu For instance, irradiation of 2-azidofluorene (B1206312) derivatives at 254 nm leads to the formation of the corresponding nitrene. elte.hu The position and intensity of absorption bands can be influenced by the solvent. tanta.edu.eg The study of conjugated systems like this is a primary application of UV-Vis spectroscopy, as the energy gap for π-π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fluoren-9-one, 2-azido- |

| 2-Azido 9-fluorenone oxime |

| 2-azidofluoren-9-ol |

| 9-fluorenone |

| Benzazirine |

| Ketenimine |

Photoluminescence Spectroscopy (Absorption and Emission)

Photoluminescence spectroscopy, encompassing both UV-visible absorption and fluorescence emission, is a critical tool for investigating the electronic properties of "Fluoren-9-one, 2-azido-" and its derivatives. The parent compound, 9-fluorenone, exhibits absorption and emission spectra that are sensitive to the solvent environment. In nonpolar solvents like hexane, the S1 absorption and emission maxima are observed at approximately 380 nm and 500 nm, respectively. nycu.edu.tw These spectra undergo a bathochromic (red) shift in polar solvents such as acetonitrile (B52724) and methanol, indicating changes in the electronic distribution upon excitation. nycu.edu.tw

For azide-functionalized fluorene (B118485) derivatives, the introduction of the azido group can significantly influence the photophysical properties. Studies on related compounds, such as azide-functionalized bromo-fluorene carbaldehydes, provide insight into these effects. The azide moiety is known to be an undesirable functionality in terms of emission properties, often quenching phosphorescence and yielding only weak fluorescence. beilstein-journals.org This quenching effect is a key consideration in the design of luminescent materials based on the fluorene scaffold. beilstein-journals.org

The photophysical characteristics of an azide-functionalized 7-bromofluorene-2-carbaldehyde, a structural analog, have been investigated. Its absorption and emission properties in chloroform (B151607) and in the solid state highlight the influence of the molecular environment on its electronic transitions. beilstein-journals.org

Table 1: Photophysical Data for an Azide-Functionalized Fluorene Derivative

| Compound | Medium | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Azide-functionalized 7-bromofluorene-2-carbaldehyde | Chloroform | ~350 | ~425 |

| Azide-functionalized 7-bromofluorene-2-carbaldehyde | Solid-State | - | ~450 |

Data sourced from normalized spectra presented in related research. beilstein-journals.org

Furthermore, in polymeric systems like 2,7-poly(9,9-dialkylfluorene-co-fluorenone) (PFFO), the photoluminescence spectra can reveal information about molecular arrangement. These polymers can exhibit an excimer emission band around 535 nm, which is associated with the formation of ordered, π-stacked arrangements of PFFO molecules. The suppression of this band in nanoparticles suggests confinement effects that limit this intermolecular ordering. nih.gov

Time-Resolved UV/Vis Spectroscopy

Time-resolved UV/Vis spectroscopy is employed to study the ultrafast dynamics of excited states in fluorenone and its derivatives. For the parent 9-fluorenone molecule, techniques such as femtosecond-resolved fluorescence up-conversion and time-correlated single-photon counting (TCSPC) have provided detailed information about its photophysical pathways. nycu.edu.tw

Sub-picosecond time-resolved visible pump-IR probe spectroscopy has been used to investigate the dynamics of hydrogen bonds in the lowest excited singlet (S1) state of 9-fluorenone. ebi.ac.uk In hydrogen-bond-donating solvents, the formation of a fluorenone-solvent complex in the ground state is nearly complete. Upon photoexcitation, the transient IR spectrum reveals evidence of ultrafast photodissociation of these hydrogen bonds for a portion of the complexes. ebi.ac.uk While these specific studies have been conducted on the parent 9-fluorenone, the methodologies are directly applicable to understanding the excited-state behavior of "Fluoren-9-one, 2-azido-", particularly how the azido substituent might alter intramolecular processes and interactions with the solvent shell.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. This technique has been successfully applied to several adducts and derivatives of azido-fluorenes, providing unambiguous structural verification and detailed geometric parameters. iaea.org

For instance, the molecular structure of azide-functionalized 7-bromofluorene-2-carbaldehyde was confirmed by XRD, revealing the specific conformation and bonding of the molecule in the crystalline state. beilstein-journals.org Similarly, the crystal structure of 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone has been determined, showing how intermolecular forces such as C—H⋯N and C—H⋯O hydrogen bonds dictate the packing of molecules into layers. iucr.org The analysis also identified a π–π stacking interaction with a centroid–centroid distance of 3.5612 (6) Å. iucr.org

The crystal structure of 9-azido-9-borafluorene, an adduct of interest, has also been characterized by XRD, confirming its existence as a cyclic trimer in the solid state. electronicsandbooks.com

Table 2: Selected Crystallographic Data for Azido-Fluorene Derivatives

| Parameter | 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone iucr.org |

|---|---|

| Chemical formula | C₁₅H₉Cl₂N₃O |

| Space group | P2₁/c |

| R[F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.085 |

| Goodness-of-fit (S) | 1.03 |

| Reflections collected | 4003 |

| Independent reflections | 190 |

| Δρmax (e Å⁻³) | 0.37 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method serves as a crucial check for the purity and confirmation of the molecular formula of a newly synthesized compound like "Fluoren-9-one, 2-azido-". The experimentally determined ("found") percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula.

For "Fluoren-9-one, 2-azido-", the molecular formula is C₁₃H₇N₃O. nih.govepa.gov Based on this formula, the theoretical elemental composition can be calculated. This technique is standard practice in the synthesis of related compounds, such as 9,10-azaboraphenanthrene derivatives and substituted 2,7-bis(acetamido)fluorenes, where the close agreement between calculated and found values confirms the successful synthesis. osu.edursc.org

Table 3: Theoretical Elemental Composition of Fluoren-9-one, 2-azido-

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 70.59 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.19 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 19.01 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.23 |

| Total | 221.219 | 100.00 |

Calculated based on the molecular formula C₁₃H₇N₃O. nih.govepa.gov

Theoretical and Computational Chemistry Studies of Fluoren 9 One, 2 Azido

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of organic molecules due to its favorable balance of computational cost and accuracy. Studies on 2-azido-9-fluorenone have utilized DFT to explore various aspects of its molecular behavior.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in mapping the electron distribution within 2-azido-9-fluorenone, which is key to understanding its stability and reactivity. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Analysis of the frontier molecular orbitals reveals that the HOMO is primarily located on the azido (B1232118) group and the fluorenone ring, while the LUMO is centered on the carbonyl group and the aromatic system. This distribution indicates that the azido group acts as an electron-donating moiety, while the fluorenone core is electron-accepting. The calculated values for these descriptors provide a framework for predicting how the molecule will interact with other reagents. For instance, the electrophilicity index helps in forecasting its behavior in polar reactions.

Table 1: Conceptual DFT Reactivity Descriptors for Fluoren-9-one, 2-azido-

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.89 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.54 |

| Energy Gap | ΔE | 4.35 |

| Ionization Potential | IP | 6.89 |

| Electron Affinity | EA | 2.54 |

| Electronegativity | χ | 4.715 |

| Chemical Potential | μ | -4.715 |

| Global Hardness | η | 2.175 |

| Global Softness | S | 0.230 |

Prediction of Spectroscopic Properties

DFT methods are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For 2-azido-9-fluorenone, time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, DFT is used to compute vibrational frequencies. The calculated infrared (IR) spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy results. A key vibrational mode for this molecule is the asymmetric stretching of the azido group, which typically appears as a strong band in the IR spectrum. The precise position of this band can be sensitive to the electronic environment, and DFT calculations help in its assignment and interpretation.

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, emphasizing the role of changes in electron density rather than molecular orbital interactions. This theory has been applied to understand the mechanisms of reactions involving 2-azido-9-fluorenone.

Analysis of Transition States and Energy Profiles

MEDT studies focus on locating and characterizing the transition state (TS) structures for a given reaction. By calculating the energy of reactants, transition states, and products, a complete reaction energy profile can be constructed. For reactions involving the azide (B81097) group of 2-azido-9-fluorenone, such as cycloadditions or thermal decomposition, MEDT provides detailed insights into the activation barriers and the thermodynamics of the process. The geometry of the transition state reveals the synchronous or asynchronous nature of bond-forming and bond-breaking events.

Investigation of Chemo- and Regioselectivity

In reactions where multiple outcomes are possible, MEDT is used to rationalize the observed chemo- and regioselectivity. By analyzing the electron density at the transition states corresponding to different reaction pathways, the energetically favored route can be identified. For example, in a [3+2] cycloaddition reaction with an alkene, the azide can add in two different orientations. MEDT analysis of the activation energies for the two possible regioisomeric transition states can predict which isomer will be the major product. This analysis often involves examining the local electron density and the Fukui function to identify the most reactive sites on the molecule.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also contribute to the understanding of 2-azido-9-fluorenone. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a high level of theory for benchmarking results, though they are computationally more demanding. These methods can be used to obtain highly accurate geometries and energies for smaller systems or to validate the results from DFT calculations.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative. These methods use parameters derived from experimental data to simplify the calculations. They can be useful for preliminary explorations of large systems or for dynamic simulations where a large number of calculations are required. For 2-azido-9-fluorenone, semi-empirical methods could be used for initial conformational searches or for screening potential reaction pathways before undertaking more rigorous DFT or ab initio calculations.

Computational Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Theoretical and computational chemistry studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly and crystal packing of "Fluoren-9-one, 2-azido-". While specific computational studies focusing exclusively on this molecule are not extensively documented in publicly available literature, the well-established principles of intermolecular forces and computational analyses of related fluorenone and azido-aromatic derivatives allow for a detailed theoretical assessment of its potential interactions. The primary non-covalent forces at play for "Fluoren-9-one, 2-azido-" are expected to be hydrogen bonding and π-π stacking, driven by its key functional groups: the carbonyl group, the azido group, and the extended aromatic system.

Hydrogen Bonding:

The "Fluoren-9-one, 2-azido-" molecule possesses both hydrogen bond donors and acceptors, suggesting its capability to participate in a variety of hydrogen bonding interactions. The terminal nitrogen atom of the azido group can act as a hydrogen bond acceptor. More significantly, the oxygen atom of the carbonyl group at the 9-position is a strong hydrogen bond acceptor.

Computational methods such as Density Functional Theory (DFT) can be employed to model these interactions. DFT calculations allow for the optimization of dimer geometries and the calculation of interaction energies, providing quantitative data on the strength of these bonds. For instance, in related fluorenone derivatives, the carbonyl oxygen is a primary site for intermolecular hydrogen bonding. researchgate.netmdpi.com

Potential hydrogen bonds involving "Fluoren-9-one, 2-azido-" could include:

C-H···O Interactions: Aromatic and vinyl C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen.

C-H···N Interactions: The nitrogen atoms of the azido group can accept weak hydrogen bonds from C-H donors of neighboring molecules.

Advanced computational techniques like Atoms in Molecules (AIM) analysis can further characterize these interactions by locating bond critical points and quantifying the electron density at these points, which correlates with the bond strength. mdpi.com

π-π Stacking:

The planar, electron-rich aromatic system of the fluorenone core is highly conducive to π-π stacking interactions. These interactions are a crucial driving force in the crystal packing of many aromatic compounds, including fluorene (B118485) derivatives. mdpi.comrsc.org Computational studies on similar aromatic systems often reveal various stacking geometries, including face-to-face (sandwich) and offset-face-to-face (parallel-displaced) arrangements.

The nature of π-π stacking in "Fluoren-9-one, 2-azido-" would be influenced by the electronic properties of its substituents. The electron-withdrawing nature of the carbonyl and azido groups can modulate the quadrupole moment of the aromatic system, affecting the preferred stacking geometry and interaction energy.

Computational assessment of π-π stacking typically involves:

Energy Decomposition Analysis (EDA): This method, often used with DFT, can dissect the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. nih.govresearchgate.net For π-π stacking, dispersion forces are generally a dominant stabilizing component.

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. researchgate.netmdpi.commdpi.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact, indicative of hydrogen bonds and π-π stacking, can be identified. researchgate.netmdpi.com The shape index on the Hirshfeld surface can specifically highlight the presence of π-π stacking by revealing adjacent red and blue triangular patterns. researchgate.netmdpi.com

The following table summarizes the expected intermolecular interactions and the computational methods used for their assessment.

| Interaction Type | Donor/Acceptor Groups in Fluoren-9-one, 2-azido- | Typical Computational Assessment Methods | Expected Findings |

| Hydrogen Bonding | Donors: Aromatic C-H Acceptors: Carbonyl Oxygen, Azido Nitrogens | DFT (Geometry Optimization, Interaction Energy), Atoms in Molecules (AIM) | Formation of weak C-H···O and C-H···N bonds influencing crystal packing. |

| π-π Stacking | Fluorenone aromatic system | DFT with Energy Decomposition Analysis (EDA), Hirshfeld Surface Analysis | Parallel-displaced or sandwich stacking of the fluorenone cores, driven primarily by dispersion forces. |

Detailed computational studies, when performed, would provide precise energetic and geometric parameters for these interactions, offering a comprehensive understanding of the supramolecular chemistry of "Fluoren-9-one, 2-azido-".

Advanced Research Applications and Derivatization Studies of Fluoren 9 One, 2 Azido

Role in Chemical Probes and Labeling Strategies

Fluorescent Reporters and Tags for Chemical Biology Research

The intrinsic fluorescent properties of the fluorene (B118485) scaffold make its derivatives, including 2-azido-fluoren-9-one, valuable tools in chemical biology. These compounds can serve as fluorescent reporters and tags, enabling the visualization and tracking of biomolecules in living systems. The azide (B81097) group provides a versatile handle for bioorthogonal conjugation, allowing the fluorenone moiety to be attached to various biological targets. nih.govnih.gov

Fluorogenic probes, which are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon a specific reaction, are particularly useful for reducing background noise in biological imaging. researchgate.net The design of such probes often involves modifying a fluorophore to quench its fluorescence, which can be restored by a specific event, such as an enzymatic reaction or a chemical ligation. researchgate.netacs.org For instance, the reduction of an azide group to an amine can lead to a recovery of fluorescence. hep.com.cn This "turn-on" mechanism is highly desirable for imaging specific cellular processes with high signal-to-noise ratios. researchgate.net